3-(Methylsulfonyl)propanal

Description

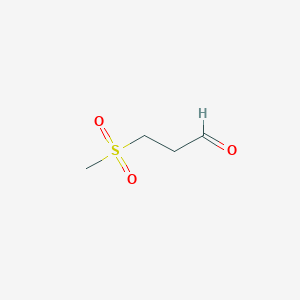

3-(Methylsulfonyl)propanal is an organosulfur compound characterized by a propanal backbone substituted with a methylsulfonyl (-SO₂CH₃) group at the third carbon. This functional group confers distinct chemical properties, including polarity and stability, making it relevant in flavor chemistry and synthetic organic applications. It is identified as a volatile compound in food matrices, contributing to cooked potato-like aromas in malt extracts and fermented products . Analytical studies using gas chromatography–ion mobility spectrometry (GC-IMS) have shown that this compound can form monomers and dimers in solution, influencing its detection and quantification .

Properties

IUPAC Name |

3-methylsulfonylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQZPDSWHWNHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfonyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 3-(methylthio)propanal using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the sulfone group being introduced through the oxidation of the thioether group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)propanal undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-(Methylsulfonyl)propanoic acid.

Reduction: 3-(Methylsulfonyl)propanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methylsulfonyl)propanal exerts its effects depends on the specific application. In chemical reactions, the sulfone group can act as an electron-withdrawing group, influencing the reactivity of the molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 3-(methylsulfonyl)propanal and related aldehydes/sulfur-containing compounds are critical for understanding their divergent applications and behaviors. Below is a detailed comparison:

3-(Methylthio)propanal

- Structure : Contains a methylthio (-SCH₃) group instead of methylsulfonyl (-SO₂CH₃).

- Odor Profile: Imparts meaty and cooked potato aromas, overlapping with this compound but with additional savory notes .

- Stability : The thioether group is less oxidized than the sulfonyl group, making 3-(methylthio)propanal more volatile and prone to degradation under oxidative conditions.

- Recovery in Extracts : Demonstrates low recovery rates (24–50%) in liquid malt extracts due to volatility, whereas sulfonyl derivatives like this compound exhibit better stability .

3-(3-Trifluoromethylphenyl)propanal

- Structure : Features a trifluoromethylphenyl (-C₆H₄CF₃) substituent.

- Synthesis : Prepared via reductive alkylation or palladium-catalyzed cross-coupling, emphasizing its utility in pharmaceutical intermediates .

- Applications : Used in drug discovery (e.g., as a ligand for estrogen-related receptor alpha) due to enhanced binding energy and drug-like properties compared to simpler aldehydes .

- Key Difference : The electron-withdrawing trifluoromethyl group increases electrophilicity, contrasting with the electron-deficient sulfonyl group in this compound.

3-(2-Chlorophenyl)propanal

- Structure : Substituted with a chlorophenyl (-C₆H₄Cl) group.

- Physicochemical Properties : Higher molecular weight (168.62 g/mol) and reduced solubility in polar solvents compared to this compound .

4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal

- Structure : Contains hydroxyl (-OH) groups on both the propanal chain and aromatic ring.

- Key Difference : The hydroxyl groups enhance hydrogen-bonding capacity, unlike the sulfonyl group in this compound, which relies on dipole interactions.

3-(Methylsulfonyl)propanoic Acid

- Structure : Carboxylic acid derivative of this compound.

- Properties : Higher acidity (pKa ~3.5) due to the electron-withdrawing sulfonyl group, making it suitable for buffer systems or as a synthon in organic synthesis .

- Applications : Used in peptide chemistry and as a corrosion inhibitor, diverging from the aldehyde’s role in flavor chemistry.

Research Findings and Implications

- Odor Thresholds: this compound has a lower odor threshold than non-sulfur aldehydes, underscoring its potency in flavor systems .

- Dimer Formation : The propensity of this compound to form dimers in GC-IMS analysis complicates quantification but highlights its unique reactivity .

- Drug Discovery : Structural analogs like 3-(3-trifluoromethylphenyl)propanal demonstrate how substituents modulate bioactivity, guiding rational drug design .

Biological Activity

3-(Methylsulfonyl)propanal is an organic compound with the molecular formula . It features a sulfone group attached to a propanal backbone, which gives it unique chemical properties and potential biological activities. This compound is primarily synthesized through the oxidation of 3-(methylthio)propanal and has garnered attention for its interactions with biological systems, particularly in relation to enzyme modulation and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfone group may act as an electron-withdrawing group, influencing the reactivity of the molecule in biological contexts.

- Enzyme Interactions : Preliminary studies suggest that this compound may affect enzyme kinetics, potentially acting as an inhibitor or modulator depending on the target enzyme.

- Receptor Modulation : There is potential for this compound to interact with specific receptors, which could lead to alterations in signaling pathways relevant to various physiological processes.

Research Findings

- Antimicrobial Activity : A study focusing on methyl sulfones indicated that compounds similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as dimethoxy or hydroxyl benzyl groups enhanced antibacterial activity, suggesting that structural modifications can influence efficacy .

- Pharmacological Potential : Investigations into the pharmacological potential of related compounds have shown promise in drug development, particularly as intermediates in synthesizing pharmaceuticals targeting bacterial infections and other diseases .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique position due to the combination of aldehyde and sulfone functionalities. The following table summarizes key characteristics:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Methylthio)propanal | Thioether | Antimicrobial properties |

| 3-(Methylsulfonyl)propanoic acid | Oxidized form | Potential anti-inflammatory |

| 3-(Methylsulfonyl)propanol | Reduced form | Neuroprotective effects |

Case Study 1: Antimicrobial Screening

In a recent study, a series of methyl sulfones were synthesized from various aldehydes, including derivatives of this compound. The synthesized compounds were screened for antimicrobial activity, revealing that certain modifications led to enhanced efficacy against bacterial strains, thus highlighting the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Enzyme assays indicated that this compound could inhibit certain enzymes at micromolar concentrations, suggesting a possible role in metabolic regulation or as a therapeutic agent for metabolic disorders .

Q & A

Q. Optimization Strategies :

- Use catalytic oxidation systems (e.g., metal catalysts) to enhance yield and reduce side reactions.

- Control reaction temperature (e.g., 0–25°C) to prevent aldehyde degradation .

- Employ anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the sulfonyl group’s presence (δ ~3.0–3.5 ppm for CHSO) and aldehyde proton (δ ~9.5–10.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 136.04 for CHOS) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in sulfonyl-containing crystal studies .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 220–260 nm .

Advanced: How does the electronic environment of the methylsulfonyl group influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

The methylsulfonyl group is strongly electron-withdrawing, which:

- Activates the Carbonyl Group : Increases electrophilicity, accelerating nucleophilic additions (e.g., Grignard or hydride reactions).

- Directs Regioselectivity : Stabilizes transition states through resonance, favoring attack at the β-position in conjugated systems.

- Comparisons : Contrast with 3-(methylthio)propanal, where the thioether’s electron-donating nature reduces carbonyl reactivity . Experimental validation via kinetic studies is recommended .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from differences in assay conditions or derivative structures. Solutions include:

- Standardized Assays : Reproduce studies under controlled conditions (e.g., pH, temperature, solvent) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., para-chloro vs. ortho-fluoro) to isolate bioactive moieties .

- In Silico Modeling : Use molecular docking to predict binding affinities to targets like sodium channels, addressing discrepancies in neuroactivity reports .

Basic: What are the key challenges in handling this compound during synthesis, and how can they be mitigated?

Answer:

Challenges :

- Aldehyde Instability : Prone to oxidation or polymerization.

- Moisture Sensitivity : Sulfonyl groups may hydrolyze in aqueous media.

Q. Mitigation :

- Use inert atmospheres (N/Ar) and low temperatures (<0°C) during synthesis .

- Store under anhydrous conditions with molecular sieves.

- Add stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Advanced: How can computational chemistry aid in predicting the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Simulate binding to enzymes like acetylcholinesterase (target of aldicarb sulfone derivatives) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for nucleophilic additions, guiding experimental design .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What are the documented biological activities of this compound derivatives in medicinal chemistry?

Answer:

While direct data on this compound is limited, structurally related compounds show:

- Anticonvulsant Activity : Derivatives like 3-(2-chlorophenyl)propanal modulate L-type calcium channels .

- Insecticidal Properties : Aldoxycarb (a methylsulfonyl oxime) targets neuronal sodium channels in pests .

- Enzyme Inhibition : Sulfonamide analogs inhibit carbonic anhydrase, suggesting potential for drug repurposing .

Advanced: How can crystallographic data resolve ambiguities in the stereoelectronic effects of the methylsulfonyl group?

Answer:

- X-ray Diffraction : Resolve bond lengths (e.g., S=O ~1.43 Å) and angles to quantify electron withdrawal effects .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts) to explain solubility and reactivity trends .

- Comparative Studies : Contrast with methylthio or sulfoxide analogs to isolate sulfonyl-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.